molecular formula C12H14O2 B14064704 (R,Z)-4-Phenylbut-3-en-2-yl acetate

(R,Z)-4-Phenylbut-3-en-2-yl acetate

Katalognummer: B14064704
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: DSWDNUYFUXOVBI-HSTULFTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,Z)-4-Phenylbut-3-en-2-yl acetate is an organic compound characterized by its unique structural features It is a derivative of phenylbutene, where the acetate group is attached to the second carbon of the butene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-4-Phenylbut-3-en-2-yl acetate typically involves the esterification of (R,Z)-4-Phenylbut-3-en-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

(R,Z)-4-Phenylbut-3-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bond in the butene chain can be reduced to form saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.

Major Products

    Oxidation: Formation of (R,Z)-4-Phenylbut-3-en-2-oic acid.

    Reduction: Formation of (R,Z)-4-Phenylbutane-2-yl acetate.

    Substitution: Formation of (R,Z)-4-Phenylbut-3-en-2-yl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(R,Z)-4-Phenylbut-3-en-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of (R,Z)-4-Phenylbut-3-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then interacts with biological pathways. The double bond in the butene chain may also play a role in its reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (R,Z)-4-Phenylbut-3-en-2-ol: The alcohol precursor to the acetate ester.

    (R,Z)-4-Phenylbutane-2-yl acetate: The saturated derivative of the compound.

    Phenylacetic acid: A structurally related compound with a carboxylic acid group.

Uniqueness

(R,Z)-4-Phenylbut-3-en-2-yl acetate is unique due to its specific structural features, such as the position of the acetate group and the configuration of the double bond

Eigenschaften

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

[(Z,2R)-4-phenylbut-3-en-2-yl] acetate

InChI

InChI=1S/C12H14O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8-/t10-/m1/s1

InChI-Schlüssel

DSWDNUYFUXOVBI-HSTULFTRSA-N

Isomerische SMILES

C[C@H](/C=C\C1=CC=CC=C1)OC(=O)C

Kanonische SMILES

CC(C=CC1=CC=CC=C1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.